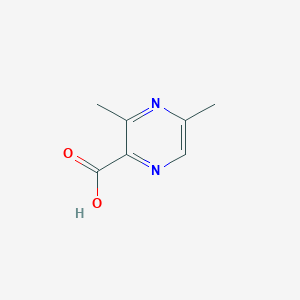

3,5-Dimethylpyrazine-2-carboxylic acid

概要

説明

3,5-Dimethylpyrazine-2-carboxylic acid is a pyrazine derivative . It is a solid substance with a molecular weight of 152.15 .

Synthesis Analysis

The synthesis of 3,5-Dimethylpyrazine-2-carboxylic acid involves several steps. One of the key steps is the dehydrogenation of L-threonine to form L-2-amino-acetoacetate, which is then decarboxylated to form aminoacetone . Another study mentions the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate .Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazine-2-carboxylic acid is represented by the linear formula C7H8N2O2 .科学的研究の応用

Pyrazine Derivatives in Food Chemistry

Pyrazines, including derivatives like 3,5-dimethylpyrazine-2-carboxylic acid, are significant in food chemistry for their flavor attributes. Liang et al. (2022) noted that these compounds, formed through the Maillard reaction in heated foods, convey odors such as "roasty," "nutty," and "earthy." They are prevalent in various foods, especially roasted coffee, and are metabolized into compounds like 3,5-dimethylpyrazine-2-carboxylic acid in the human body (Liang et al., 2022).

Synthesis and Chemical Transformation

Schut, Mager, and Berends (2010) explored the conversion of pyrazine derivatives, demonstrating the chemical versatility of compounds like 3,5-dimethylpyrazine-2-carboxylic acid. Their research into the transformation of pyrazine 2,5-dicarboxylic acid to various derivatives highlights the potential for synthesis and modification of pyrazine compounds in chemical research (Schut et al., 2010).

Role in Flavor Industry

Burdock and Carabin (2008) examined pyrazines like 2-ethyl-3,(5 or 6)-dimethylpyrazine in the context of their safety as food ingredients. These compounds are notable for their roasted odor and flavor, similar to 3,5-dimethylpyrazine-2-carboxylic acid, and are a common component in the flavor industry (Burdock & Carabin, 2008).

Applications in Pharmaceutical and Biological Research

Studies on compounds related to 3,5-dimethylpyrazine-2-carboxylic acid also extend to pharmaceutical and biological research. For instance, Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) synthesized novel nano organo solid acids with potential industrial applications, indicating the broader scope of pyrazine derivatives in various fields (Zolfigol et al., 2015).

Environmental and Ecological Studies

Li, Liu, and Chen (2019) investigated the ecological and environmental implications of pyrazine derivatives, including their impact on species like Solenopsis invicta. Their study on the alarm responses of these ants to pyrazine isomers underscores the ecological relevance of these compounds (Li et al., 2019).

Safety and Hazards

作用機序

Target of Action

Pyrazines, the class of compounds to which it belongs, are known to interact with various receptors and enzymes in the body .

Mode of Action

Pyrazines, in general, are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazines are known to be involved in various metabolic pathways, including those related to flavor and aroma in foods .

Pharmacokinetics

A study on a related compound, 2,3,5-trimethylpyrazine, found that its metabolites were excreted in urine .

Result of Action

Pyrazines are known to contribute to the flavor and aroma of various foods, suggesting they may have sensory effects .

Action Environment

The action, efficacy, and stability of 3,5-Dimethylpyrazine-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and other conditions can affect its stability and activity .

特性

IUPAC Name |

3,5-dimethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-8-6(7(10)11)5(2)9-4/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTHZBYYZUTCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700239 | |

| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylpyrazine-2-carboxylic acid | |

CAS RN |

946493-27-2 | |

| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

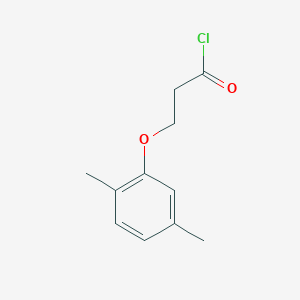

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to the flavor compound 2,3,5-trimethylpyrazine after we consume it in coffee?

A1: Research suggests that when you drink coffee containing 2,3,5-trimethylpyrazine, your body metabolizes it into several compounds. One of the major metabolites detected in urine after coffee consumption is 3,5-dimethylpyrazine-2-carboxylic acid. [] This means your body chemically modifies the original flavor compound, likely affecting how it's processed and eventually eliminated.

Q2: How did the researchers identify and measure 3,5-dimethylpyrazine-2-carboxylic acid in urine?

A2: The researchers used a combination of techniques to identify and quantify the metabolites of 2,3,5-trimethylpyrazine. They first synthesized putative metabolites, including 3,5-dimethylpyrazine-2-carboxylic acid, and characterized them using nuclear magnetic resonance and mass spectroscopy. These synthesized compounds served as standards for comparison. Then, they analyzed urine samples from coffee drinkers using a technique called stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS). This highly sensitive method allowed them to specifically detect and measure the levels of 3,5-dimethylpyrazine-2-carboxylic acid in the urine samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)